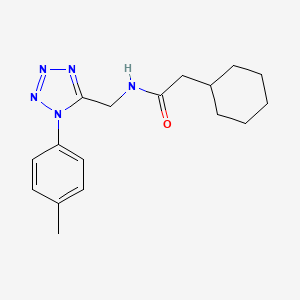
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a complex organic compound that features a cyclohexyl group, a tetrazole ring, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from p-tolyl hydrazine and sodium azide under acidic conditions. The cyclohexyl group is then introduced through a nucleophilic substitution reaction. Finally, the acetamide moiety is added via an amidation reaction using acetic anhydride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles.
科学研究应用
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of the target protein, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-cyclohexyl-N-(4-methylphenyl)aniline
- 2-(N-cyclohexylmethylsulfonamido)-N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
2-cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the cyclohexyl group and the tetrazole ring makes this compound particularly interesting for medicinal chemistry applications .
生物活性
2-Cyclohexyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections detail its biological activity, synthesis, and relevant research findings.
The synthesis of this compound typically involves the formation of the tetrazole ring through reactions involving cyclohexylamine and sodium azide, followed by coupling with p-tolyl isocyanate. The resulting compound showcases a unique structure that contributes to its biological activity.
The mechanism by which this compound exerts its effects is primarily through interactions with various biological targets, including enzymes and receptors. The tetrazole ring can form hydrogen bonds and other interactions that modulate the activity of these targets, potentially influencing pathways related to inflammation and cancer progression.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity :
- Anticancer Properties :
- Antimicrobial Activity :
Case Studies
Several case studies have highlighted the efficacy of tetrazole derivatives, including this compound:
-
Study on Anti-inflammatory Effects :
A study investigated the anti-inflammatory effects of tetrazole derivatives in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers when treated with the compound compared to controls . -
Cytotoxicity in Cancer Cell Lines :
In vitro assays revealed that the compound effectively inhibited cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a novel therapeutic agent .
Data Tables
属性
IUPAC Name |
2-cyclohexyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13-7-9-15(10-8-13)22-16(19-20-21-22)12-18-17(23)11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUJLYYSOUYWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














